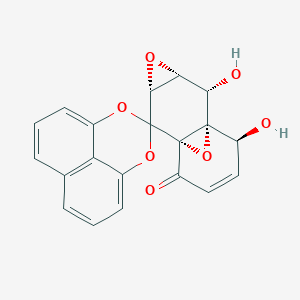

Cladospirone bisepoxide

説明

Structure

3D Structure

特性

IUPAC Name |

(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWGMDYISSBOED-CCNMWVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Polyketide Biosynthesis of Cladospirone Bisepoxide

Executive Summary

Cladospirone bisepoxide is a structurally intriguing fungal metabolite belonging to the spirobisnaphthalene family, noted for its selective antibiotic properties.[1][2][3] This guide provides a comprehensive technical overview of its biosynthetic pathway, grounded in established experimental evidence and biosynthetic logic. We will dissect the molecular journey from simple acetate units to the complex, stereochemically rich final product. The pathway proceeds via a fungal non-reducing polyketide synthase (NR-PKS) to generate a naphthalene core, followed by a series of elegant post-PKS modifications including oxidative dimerization and stereospecific epoxidations. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzyme discovery, and biosynthetic engineering.

Part 1: The Spirobisnaphthalene Core - A Product of Polyketide Synthesis

The biosynthetic origin of cladospirone bisepoxide was definitively established as a polyketide through stable isotope labeling experiments.[1] When the producing fungus, Sphaeropsidales sp., was cultured with ¹³C-labeled acetate, subsequent NMR analysis of the isolated cladospirone bisepoxide revealed an incorporation pattern consistent with the assembly of both naphthalene rings from acetate-derived C₂ units.[1] This unequivocally classifies the molecule as a polyketide, a large family of secondary metabolites synthesized through the repeated condensation of acyl-CoA precursors.[4][5]

The biosynthesis is initiated by a Type I non-reducing polyketide synthase (NR-PKS). Unlike the modular Type I PKSs that create complex macrolides, fungal NR-PKSs are large, multifunctional enzymes that use their catalytic domains iteratively to construct an aromatic polyketide backbone from a starter unit (acetyl-CoA) and multiple extender units (malonyl-CoA).[5][6] The connection of this pathway to 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis, confirmed through inhibition studies, further supports the involvement of a classic fungal PKS system.[1]

Part 2: Proposed Biosynthetic Pathway: From Acetate to Final Product

The formation of cladospirone bisepoxide is a multi-step process involving initial backbone synthesis followed by a cascade of tailoring reactions that build its characteristic complexity.

Polyketide Chain Assembly and Cyclization

The NR-PKS initiates synthesis with an acetyl-CoA starter unit and catalyzes seven subsequent condensations with malonyl-CoA extender units to form a linear octaketide chain. This highly unstable poly-β-keto intermediate is then subjected to a series of regiospecific aldol condensations and aromatization reactions, catalyzed by the PKS itself or associated cyclase domains, to form a core naphthalene monomer. A likely early intermediate in this pathway is the well-known fungal polyketide 1,8-dihydroxynaphthalene (DHN).

Oxidative Dimerization and Spiro-center Formation

A key transformation in the pathway is the dimerization of two naphthalene-type monomers to create the defining spiro-center of the molecule. This is hypothesized to occur via an oxidative coupling mechanism. The putative precursor, palmarumycin C₁₂, provides a strong clue to this process.[1] Enzymes such as laccases or FAD-dependent oxidases are prime candidates for catalyzing this step, which likely proceeds through a radical-mediated reaction to join the two aromatic units.

Terminal Stereospecific Epoxidations

The final steps in the biosynthesis are the two epoxidation reactions that give the molecule its name. The source of these oxygen atoms was elegantly proven to be atmospheric oxygen through cultivation of the fungus in an ¹⁸O₂-enriched atmosphere.[1] This result points directly to the action of oxygenase enzymes. Cytochrome P450 monooxygenases or flavin-dependent monooxygenases are the most probable enzymatic candidates, known for their role in catalyzing such stereospecific oxidations in secondary metabolism.[7] These enzymes are responsible for installing the two epoxide rings with precise stereochemical control, yielding the final bioactive compound.

Diagram: Proposed Biosynthetic Pathway of Cladospirone Bisepoxide

Caption: Proposed biosynthetic pathway of Cladospirone Bisepoxide.

Part 3: The Genetic Framework - A Putative Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically co-located on the chromosome in a biosynthetic gene cluster (BGC).[8][9] While the BGC for cladospirone bisepoxide has not been explicitly characterized, its composition can be predicted based on the known biosynthetic steps. A putative BGC would be expected to contain:

-

A Non-Reducing Polyketide Synthase (NR-PKS): The core gene responsible for synthesizing the polyketide backbone.

-

Oxidoreductases: Genes encoding enzymes like laccases, peroxidases, or FAD-oxidases to catalyze the critical oxidative dimerization step.

-

Cytochrome P450 Monooxygenases: One or more genes for the P450 enzymes or other oxygenases responsible for the terminal epoxidations.

-

Transcription Factors: Regulatory genes that control the expression of the entire cluster in response to developmental or environmental cues.

-

Transporter Proteins: Genes encoding membrane transporters that may be involved in secreting the final product.

Identifying and characterizing this BGC is a critical next step for fully understanding the biosynthesis and for enabling heterologous expression and biosynthetic engineering efforts.

Part 4: Methodologies for Pathway Elucidation

The elucidation of the cladospirone bisepoxide pathway has relied on classical and robust biochemical techniques. Below are detailed protocols for the key experiments that have formed the basis of our current understanding.

Experimental Protocol 1: Stable Isotope Labeling with [1-¹³C]-Acetate

-

Objective: To confirm the polyketide origin of the carbon backbone.

-

Methodology:

-

Culture Preparation: Inoculate a liquid medium suitable for the growth of the producing fungus (e.g., Sphaeropsidales sp.) and incubate until active secondary metabolism is initiated.

-

Precursor Feeding: Add a sterile solution of sodium [1-¹³C]-acetate to the culture to a final concentration of 0.5-1.0 g/L.

-

Incubation: Continue the fermentation for a period determined by production kinetics (e.g., 5-7 days), allowing for the incorporation of the labeled precursor.

-

Extraction: Harvest the culture broth and mycelium. Extract the metabolites using an appropriate solvent system (e.g., ethyl acetate).

-

Purification: Purify cladospirone bisepoxide from the crude extract using chromatographic techniques such as silica gel chromatography followed by HPLC.

-

Analysis: Acquire ¹³C-NMR and ¹H-NMR spectra of the purified, labeled compound. Compare the ¹³C signal intensities with those from an unlabeled (natural abundance) sample to identify the enriched carbon atoms and confirm the acetate-derived backbone.

-

Experimental Protocol 2: ¹⁸O₂ Labeling for Epoxidation Analysis

-

Objective: To determine the origin of the oxygen atoms in the epoxide rings.

-

Methodology:

-

Culture Setup: Prepare a small-scale culture of the producing fungus in a sealed flask equipped with a septum for gas exchange.

-

Atmosphere Exchange: Evacuate the normal atmosphere from the flask and replace it with a controlled atmosphere containing ¹⁸O₂ gas (e.g., a 20% ¹⁸O₂ / 80% N₂ mix).

-

Incubation & Production: Incubate the culture under the ¹⁸O₂-enriched atmosphere for the duration of the production phase.

-

Extraction and Purification: Following incubation, extract and purify cladospirone bisepoxide as described in Protocol 1.

-

Analysis: Analyze the purified compound using high-resolution mass spectrometry (HR-MS). A mass shift of +2 or +4 Da compared to the unlabeled compound will confirm the incorporation of one or two atoms of ¹⁸O, respectively, from the gaseous oxygen.

-

Diagram: Workflow for Isotope Labeling Experiments

Caption: Experimental workflow for stable isotope labeling studies.

Part 5: Production & Quantitative Data

The production of cladospirone bisepoxide has been optimized to achieve significant titers, making it an accessible compound for further study. This highlights the efficiency of the native biosynthetic pathway in its host organism.

| Production Parameter | Reported Titer | Cultivation Scale | Reference |

| Optimized Yield | Up to 1.5 g/liter | Shake Flask Level | [2] |

| Bioreactor Yield | 1.16 g/liter | Bioreactor Scale | [2] |

Part 6: Conclusion and Future Perspectives

The biosynthesis of cladospirone bisepoxide is a textbook example of fungal polyketide synthesis, showcasing the generation of molecular complexity from simple building blocks. The pathway is initiated by a non-reducing PKS and proceeds through key post-PKS modifications, including an oxidative dimerization and terminal epoxidations by oxygenases. While classical feeding studies have laid a robust foundation for this pathway, significant opportunities for future research remain. The definitive identification and characterization of the biosynthetic gene cluster will be paramount. This will enable the heterologous expression of the pathway, the in-vitro characterization of each enzyme, and the application of synthetic biology tools to generate novel analogues of cladospirone bisepoxide for drug discovery programs.

References

- Höller, U., Gloer, J. B., & Wicklow, D. T. (1998). Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family.

- Shen, B. (2003). Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. Current Opinion in Chemical Biology, 7(2), 285-295.

- Gaitatzis, N. (2006). Synthesis and Biosynthesis of Polyketide Natural Products.

- Luo, X., Reiter, M. A., & Zhang, Y. (2019). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 7, 30.

- O'Hagan, D. (2000). Polyketide biosynthesis: a millennium review.

- Hranueli, D., Perić, N., & Petković, H. (2001). Molecular Biology of Polyketide Biosynthesis. Food Technology and Biotechnology, 39(3), 203-213.

- Schüffler, A., Pelzer, R., Anke, T., & Sterner, O. (1994). Production of Cladospirone Bisepoxide, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103.

- Ibrahim, M., Abd-El-Fattah, M., & El-Hagrassi, A. M. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. Molecules, 26(11), 3149.

- AVIA BIOSYSTEMS. (n.d.). Cladospirone bisepoxide.

- Armaleo, D., Sun, X., & Culberson, C. F. (2011). Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone. Mycologia, 103(4), 741-754.

- Xiang, L., Li, Y., & Liu, Z. (2020). Biosynthesis of polyketides by two type III polyketide synthases from Aloe barbadensis. Journal of Agricultural and Food Chemistry, 68(47), 13735-13742.

- Vu, D., Groenewald, M., & de Vries, M. (2019). Cryptic Diversity in Cladosporium cladosporioides Resulting from Sequence-Based Species Delimitation Analyses. Journal of Fungi, 5(4), 93.

- Williams, A. B., & Moore, B. S. (2012). Biosynthetic Gene Cluster for the Cladoniamides, Bis-Indoles with a Rearranged Scaffold. PLOS ONE, 7(7), e40921.

- AlMatar, M., Makky, E. A., & Var, I. (2016). Cladosporium cladosporioides from the perspectives of medical and biotechnological approaches. 3 Biotech, 6(1), 4.

- Grewe, F., Muggia, L., & Ametrano, C. G. (2021).

- Zhang, W., & Li, Y. (2020). Mapping epoxyquinoid biosynthesis: Enzyme functions across bacteria and fungi.

- AlMatar, M., Makky, E. A., & Var, I. (2016). Cladosporium cladosporioides from the perspectives of medical and biotechnological approaches.

- Svedendahl, M., Hult, K., & Martinelle, M. (2008). Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporium cladosporioides 01. WUR eDepot.

- Piel, J. (2010). Biosynthesis of Polyketides in Streptomyces. MDPI.

- Kim, H. S., Duncan, K. R., & Alam, M. T. (2021). The Transcriptional Architecture of Bacterial Biosynthetic Gene Clusters. bioRxiv.

- Chemler, J. A., & Koffas, M. A. (2008). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. MDPI.

- Lenz, C., Wick, J., & Braga, D. (2021). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis.

- Lenz, C., Sherwood, A., & Kargbo, R. (2022). Dissimilar Reactions and Enzymes for Psilocybin Biosynthesis in Inocybe and Psilocybe Mushrooms.

- Zhang, Y., Li, S., & Tang, Y. (2022). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme.

Sources

- 1. Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of cladospirone bisepoxide, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cladospirone bisepoxide | AVIA BIOSYSTEMS [aviabiosystems.com]

- 4. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 5. ftb.com.hr [ftb.com.hr]

- 6. mdpi.com [mdpi.com]

- 7. Mapping epoxyquinoid biosynthesis: Enzyme functions across bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Cladospirone Bisepoxide: A Technical Guide to a Spirobisnaphthalene Core

Foreword: Unveiling the Potential of Fungal Scaffolds

In the ever-evolving landscape of drug discovery, nature continues to be an unparalleled source of novel chemical architectures with profound biological activities. Fungal secondary metabolites, in particular, have yielded a rich tapestry of compounds that have shaped modern medicine. Within this vast chemical space, the spirobisnaphthalene family stands out for its intricate three-dimensional structure and significant therapeutic potential. This technical guide provides an in-depth exploration of Cladospirone bisepoxide, a notable member of this family, intended for researchers, scientists, and drug development professionals. Our focus will be on the practical aspects of its study, from isolation to the elucidation of its biological significance, grounded in established scientific principles and methodologies.

Introduction to Cladospirone Bisepoxide and the Spirobisnaphthalene Family

Cladospirone bisepoxide is a fungal metabolite belonging to the spirobisnaphthalene class of natural products.[1] These compounds are characterized by a unique spiroketal core that links two naphthalene units.[2] The biosynthesis of Cladospirone bisepoxide follows a polyketide pathway, a common route for the synthesis of complex natural products in fungi.[3] The spirobisnaphthalene family, as a whole, is renowned for a broad spectrum of biological activities, including potent antifungal, antibacterial, and cytotoxic properties, making them attractive candidates for further investigation in pharmaceutical and agrochemical applications.[2]

Chemical Structure of Cladospirone Bisepoxide:

Caption: Chemical structure of Cladospirone bisepoxide.

Biosynthesis and Chemical Properties

The biosynthesis of Cladospirone bisepoxide has been shown to be of polyketide origin, with both naphthalene units derived from acetate precursors.[3] The two epoxide oxygens are incorporated from atmospheric oxygen, a key step in the maturation of the molecule.[3] This biosynthetic pathway highlights the intricate enzymatic machinery present in the producing fungi, such as species of Cladosporium and other related genera.

Key Chemical Features:

-

Spiroketal Core: The central spiroketal is a defining feature, imparting rigidity and a distinct three-dimensional conformation to the molecule.

-

Bisepoxide System: The presence of two epoxide rings contributes to the reactivity and potential biological activity of the compound.

-

Naphthalene Subunits: The aromatic naphthalene moieties provide a scaffold for various substitutions and interactions with biological targets.

Proposed Biosynthetic Pathway of Spirobisnaphthalenes:

Caption: Simplified biosynthetic pathway of spirobisnaphthalenes.

Biological Activities and Potential Mechanisms of Action

Cladospirone bisepoxide has demonstrated selective antibiotic activity against various bacteria and fungi.[1] The broader spirobisnaphthalene family is known for its wide-ranging biological effects, which provides a framework for understanding the potential applications of Cladospirone bisepoxide.

Antimicrobial Activity

Spirobisnaphthalenes often exhibit potent activity against Gram-positive bacteria and various fungal pathogens. While specific Minimum Inhibitory Concentration (MIC) values for Cladospirone bisepoxide are not extensively reported in publicly available literature, related compounds show activity in the low micromolar range. The proposed mechanism for some antimicrobial spiro-compounds involves the disruption of membrane potential, leading to a loss of cellular integrity and function.

Cytotoxic Activity

Many spirobisnaphthalenes display significant cytotoxicity against a range of cancer cell lines. This has led to interest in their potential as anticancer agents. For instance, some members of this family have been shown to induce apoptosis through the activation of the p53-p21 pathway. While the specific cytotoxic mechanism of Cladospirone bisepoxide has not been elucidated, its structural similarity to other cytotoxic spirobisnaphthalenes suggests that it may also interfere with key cellular processes in cancer cells.

Hypothesized Mechanism of Action for Cytotoxicity:

Sources

An In-depth Technical Guide to the Initial Biological Activity Assessment of Cladospirone Bisepoxide

This guide provides a comprehensive framework for conducting the initial biological evaluation of Cladospirone bisepoxide, a fungal metabolite belonging to the spirobisnaphthalene class of compounds.[1][2] The protocols and rationale outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this and similar natural products.

Introduction: The Scientific Rationale for Investigating Cladospirone Bisepoxide

Cladospirone bisepoxide is a structurally unique metabolite isolated from a coelomycete fungus.[2] It is a member of the spirobisnaphthalene family, a class of natural products known for their diverse and potent biological activities.[3][4] Spirobisnaphthalenes are characterized by a spiroketal linkage between two naphthalene-derived units, a feature that contributes to their wide range of bioactivities, including significant antifungal, antibacterial, and cytotoxic properties.[3][5][6] Some compounds in this family have demonstrated the ability to inhibit key enzymes in cancer proliferation, such as ras-farnesyltransferase and topoisomerase II.[4]

Preliminary studies on Cladospirone bisepoxide itself have indicated selective antibiotic activity against various bacteria and fungi, as well as inhibitory effects on plant germination.[2][7] This initial evidence, combined with the established pharmacological profile of the broader spirobisnaphthalene class, provides a strong impetus for a more detailed investigation into its biological activities. This guide will focus on the foundational assays for determining its cytotoxic, antimicrobial, and antiviral potential.

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a novel compound is to determine its cytotoxicity to establish a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[8][9] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[9][10]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of Cladospirone bisepoxide in a suitable solvent like DMSO.

-

Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Cytotoxicity of Cladospirone Bisepoxide

| Cell Line | IC₅₀ (µM) [Hypothetical Data] |

| HeLa (Cervical Cancer) | 15.2 |

| A549 (Lung Cancer) | 25.8 |

| MCF-7 (Breast Cancer) | 18.5 |

| HEK293 (Normal Kidney) | > 100 |

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay

To further characterize the antibiotic properties of Cladospirone bisepoxide, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This assay is a standard and quantitative method for assessing antimicrobial susceptibility.[15]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of Cladospirone bisepoxide in the appropriate broth. The concentration range should be selected based on expected potency.[11]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[14]

-

Data Presentation: Antimicrobial Activity of Cladospirone Bisepoxide

| Microorganism | Gram Stain/Type | MIC (µg/mL) [Hypothetical Data] |

| Staphylococcus aureus | Gram-positive | 8 |

| Escherichia coli | Gram-negative | 32 |

| Candida albicans | Fungus | 16 |

| Aspergillus fumigatus | Fungus | 4 |

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay

The antiviral potential of Cladospirone bisepoxide can be initially screened using a cytopathic effect (CPE) inhibition assay.[16] Many viruses cause morphological changes in host cells, known as CPE, which can be visually assessed or quantified using a cell viability assay like the MTS or MTT assay.[16][17] The ability of a compound to inhibit this virus-induced cell death is a measure of its antiviral activity.

Experimental Protocol: CPE Inhibition Assay

-

Cell Seeding:

-

Seed a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of Cladospirone bisepoxide in a serum-free medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

After a 1-hour pre-incubation, add a standardized amount of the virus (e.g., at a multiplicity of infection of 0.01) to each well, except for the cell control wells.

-

Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator and monitor daily for the appearance of CPE. The incubation period will vary depending on the virus (typically 2-5 days).

-

-

Quantification of Antiviral Activity:

-

When CPE in the virus control wells reaches approximately 80-90%, quantify cell viability using the MTT or MTS assay as described in the cytotoxicity section.

-

-

Data Analysis:

-

Calculate the percentage of protection for each compound concentration relative to the virus and cell controls.

-

Determine the EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced death).

-

Calculate the Selectivity Index (SI) as the ratio of CC₅₀ (from cytotoxicity assay) to EC₅₀. A higher SI value indicates a more promising antiviral candidate.[17]

-

Data Presentation: Antiviral Activity of Cladospirone Bisepoxide

| Virus | Host Cell | EC₅₀ (µM) [Hypothetical Data] | CC₅₀ (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | 10.5 | >100 | >9.5 |

| Herpes Simplex Virus-1 | Vero | 5.2 | >100 | >19.2 |

Experimental Workflow: CPE Inhibition Assay

Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.

Conclusion and Future Directions

The initial biological screening of Cladospirone bisepoxide is a critical step in elucidating its therapeutic potential. The protocols detailed in this guide provide a robust framework for assessing its cytotoxicity, antimicrobial, and antiviral activities. The hypothetical data presented illustrate how the results of these assays can be used to guide further research.

Positive results from these initial studies would warrant a more in-depth investigation, including:

-

Mechanism of Action Studies: To understand how Cladospirone bisepoxide exerts its biological effects.

-

In Vivo Efficacy and Toxicity Studies: To evaluate its activity and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its activity and to potentially synthesize more potent and selective analogs.

The unique chemical structure of Cladospirone bisepoxide, coupled with the known bioactivities of the spirobisnaphthalene family, makes it a promising candidate for drug discovery and development.

References

-

Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes From Fungi and Their Biological Activities. Mini-Reviews in Medicinal Chemistry, 10(10), 977-989. [Link][3][4]

-

Horie, M., Anraku, Y., Fukuda, T., Igarashi, Y., & Oikawa, H. (2001). Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 54(11), 936-942. [Link][1]

-

Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link][8]

-

Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes from Fungi and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 10(10), 977-989. [Link][4]

-

Characterization of Spirobisnaphthalenes from an Endophytic Fungus Edenia sp. Associated with Drymaria cordata and Insights into Their Biological Activity. (2025). Journal of Agricultural and Food Chemistry. [Link][18]

-

Scite. (n.d.). Spirobisnaphthalenes from Fungi and their Biological Activities. [Link][5]

-

National Genomics Data Center. (n.d.). Spirobisnaphthalenes from fungi and their biological activities. [Link][6]

-

Khan, M., Al-Masoudi, N. A., & Al-Khayat, M. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103602. [Link][12]

-

ResearchGate. (n.d.). Toxicity Protocols for Natural Products in the Drug Development Process. [Link][19]

-

Helmke, E., & Aretz, W. (1994). Production of Cladospirone Bisepoxide, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. [Link][2]

-

Singh, S., Singh, S. K., Chowdhury, I., & Singh, R. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 999334. [Link][13]

-

MDPI. (2022). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link][15]

-

Adan, A., Kiraz, Y., & Baran, Y. (2016). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Tropical Journal of Pharmaceutical Research, 15(8), 1649. [Link][9]

-

ResearchGate. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link][10]

-

The Utonagan Society. (n.d.). Cladospirone bisepoxide. [Link][7]

-

Santoro, R., & Carbone, E. (2021). Antiviral Activity Exerted by Natural Products against Human Viruses. Viruses, 13(5), 850. [Link][17]

-

MDPI. (2021). Plant-Based Natural Products and Extracts: Potential Source to Develop New Antiviral Drug Candidates. [Link][20]

-

MDPI. (2021). Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities. [Link]

-

Owen, L., Laird, K., & Shivkumar, M. (2022). Antiviral plant-derived natural products to combat RNA viruses: Targets throughout the viral life cycle. Letters in Applied Microbiology, 75(3), 476-499. [Link]

-

Li, S., Chen, C., Zhang, Q., Guo, H., Wang, H., Wang, H., ... & He, J. (2005). Identification of natural compounds with antiviral activities against SARS-associated coronavirus. Antiviral Research, 67(1), 18-23. [Link][16]

-

ResearchGate. (2020). (PDF) Antiviral Activity of Natural Products and Herbal Extracts. [Link]

-

Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. (n.d.). [Link][21]

-

ResearchGate. (n.d.). Chemical and biological study of cladosporin, an antimicrobial inhibitor: A review. [Link]

Sources

- 1. Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of cladospirone bisepoxide, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spirobisnaphthalenes from Fungi and their Biological Activities: Ingenta Connect [ingentaconnect.com]

- 5. scite.ai [scite.ai]

- 6. OLB-PM-20491650 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Cladospirone bisepoxide | The Utonagan Society [theutonagansociety.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Spirobisnaphthalenes from an Endophytic Fungus Edenia sp. Associated with Drymaria cordata and Insights into Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Cladospirone Bisepoxide: A Technical Guide to its Selective Antimicrobial Properties

Abstract

Cladospirone bisepoxide, a fascinating spirobisnaphthalene fungal metabolite, has garnered significant interest for its selective antibiotic and antifungal activities. This technical guide provides an in-depth exploration of Cladospirone bisepoxide, from its discovery and biosynthesis to its biological activity and the experimental protocols used for its evaluation. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current knowledge on this promising natural product, offering insights into its potential as a lead compound for novel antimicrobial agents.

Introduction: The Emergence of a Selective Antimicrobial Agent

Cladospirone bisepoxide is a novel metabolite first isolated from the cultures of a coelomycete fungus, characterized by the formation of pycnidia.[1] This compound, also known to as diepoxin ζ and palmarumycin C13, belongs to the spirobisnaphthalene group of secondary metabolites, which are known for their diverse and potent biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] The unique chemical structure of Cladospirone bisepoxide, featuring a bisepoxide moiety, is central to its selective toxicity against a range of microorganisms.

Early investigations revealed that Cladospirone bisepoxide displays selective antibiotic activity against several bacteria and fungi, and it also inhibits the germination of certain plants at low concentrations.[1][4] This selectivity is a crucial attribute for a potential therapeutic agent, as it suggests a mechanism of action that targets microbial cells with minimal impact on host cells. This guide will delve into the specifics of this selectivity, presenting the available data and the methodologies to assess it.

Physicochemical Properties and Biosynthesis

Chemical Structure and Properties

Cladospirone bisepoxide is a structurally complex molecule with the chemical formula C₂₀H₁₄O₇. Its spirobisnaphthalene core is a result of the oxidative dimerization of naphthalenoid precursors.[2] The presence of two epoxide rings is a distinguishing feature that is believed to be critical for its biological activity.

Table 1: Physicochemical Properties of Cladospirone Bisepoxide

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₇ |

| Molecular Weight | 366.32 g/mol |

| IUPAC Name | (1'R,2'S,3'S,4'R,5'S,6'R)-5',6'-dihydroxy-1',2',3',4'-tetrahydro-spiro[oxirane-2,3'-[4][5]epoxido-naphthalene]-2'-carbaldehyde |

| Synonyms | Diepoxin ζ, Palmarumycin C13 |

Biosynthesis: A Polyketide Pathway

The biosynthesis of Cladospirone bisepoxide has been elucidated through isotopic labeling studies.[6] It originates from the polyketide pathway, with both naphthalene units being derived from acetate.[6] The two epoxide oxygens are incorporated from atmospheric oxygen, a key step in the maturation of the molecule.[6] Interestingly, the biosynthesis of Cladospirone bisepoxide is linked to the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, as evidenced by the inhibition of its production by tricyclazole, a known inhibitor of DHN melanin synthesis.[6]

Selective Antimicrobial and Antifungal Activity

The hallmark of Cladospirone bisepoxide is its selective antimicrobial and antifungal activity. While comprehensive quantitative data in the public domain is limited, the initial reports consistently emphasize its selective nature.[1][4] Related compounds from the same fungus, Sphaeropsidales sp. (strain F-24'707), such as cladospirones C and D, have also demonstrated antibiotic activity against bacteria and algae.[2]

To provide a framework for understanding and evaluating this selectivity, the following sections detail the standardized experimental protocols used in the field.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of Cladospirone bisepoxide is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a commonly used technique.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Microbial Inoculum:

-

Grow microbial cultures (bacteria or fungi) in their respective optimal broth media to the mid-logarithmic phase.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

-

-

Preparation of Cladospirone Bisepoxide Dilutions:

-

Prepare a stock solution of Cladospirone bisepoxide in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

-

Diagram 1: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment in Mammalian Cell Lines

To evaluate the selectivity of Cladospirone bisepoxide, its cytotoxic effect on mammalian cells is assessed. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter determined using assays such as the MTT or MTS assay.

Experimental Protocol: MTS Assay for Cytotoxicity

-

Cell Culture:

-

Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Cladospirone bisepoxide in the cell culture medium.

-

Replace the old medium in the cell plate with the medium containing the different concentrations of the compound.

-

Include vehicle controls (cells treated with the same concentration of the solvent used to dissolve the compound).

-

-

Incubation and MTS Assay:

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is reduced by viable cells to a colored formazan product.

-

-

Data Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Diagram 2: Logic of Selective Antimicrobial Action

Caption: The principle of selective toxicity of Cladospirone bisepoxide.

Mechanism of Action: An Uncharted Territory

Despite the promising biological activity of Cladospirone bisepoxide, its precise mechanism of action remains to be elucidated. The selective nature of its antimicrobial effects suggests the presence of a specific molecular target that is present in susceptible microorganisms but absent or significantly different in mammalian cells.

Future research in this area should focus on:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular components that interact with Cladospirone bisepoxide.

-

Pathway Analysis: Investigating the downstream effects of Cladospirone bisepoxide treatment on key cellular pathways in susceptible microbes, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of Cladospirone bisepoxide to identify the key structural motifs responsible for its antimicrobial activity. This can provide valuable clues about the nature of its binding to the molecular target.

Conclusion and Future Perspectives

Cladospirone bisepoxide stands out as a fungal metabolite with significant potential for the development of new antimicrobial agents. Its selective activity against a range of bacteria and fungi, coupled with its unique chemical structure, makes it an attractive lead compound for further investigation. The immediate research priorities should be the comprehensive profiling of its antimicrobial spectrum through quantitative MIC and MBC (Minimum Bactericidal/Fungicidal Concentration) studies, a thorough evaluation of its cytotoxicity against a broad panel of mammalian cell lines, and a concerted effort to unravel its mechanism of action. The insights gained from such studies will be instrumental in guiding the rational design of more potent and selective analogs, ultimately paving the way for the development of a new class of antimicrobial drugs.

References

-

Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of Cladospirone Bisepoxide, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098–1103. [Link]

-

Cai, X., Shan, T., Li, P., Huang, Y., Xu, L., Zhou, L., & Wang, M. (2012). Enhancement of Diepoxin ζ Production by Yeast Extract and Its Fractions in Liquid Culture of Berkleasmium-Like Endophytic Fungus Dzf12 from Dioscorea zingiberensis. Molecules, 17(12), 14352–14364. [Link]

-

Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153–157. [Link]

-

European Echinococcosis Tests. Cladospirone bisepoxide. [Link]

-

Kuephadungphan, W., Macabeo, A. P. G., Luangsa-ard, J. J., & Stadler, M. (2021). COX Inhibitory and Cytotoxic Naphthoketal-Bearing Polyketides from Sparticola junci. International Journal of Molecular Sciences, 22(22), 12379. [Link]

-

Natural Products Derived from Naphthalenoid Precursors by Oxidative Dimerization. (2015). ResearchGate. [Link]

Sources

- 1. Production of cladospirone bisepoxide, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Diepoxin ζ Production by Yeast Extract and Its Fractions in Liquid Culture of Berkleasmium-Like Endophytic Fungus Dzf12 from Dioscorea zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cladospirone bisepoxide | European Echinococcosis tests [eurechinoreg.org]

- 5. Full Text - Medium optimization for palmarumycin C13 production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 using response surface methodology [ejbiotechnology.info]

- 6. Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Polyketide Origins of Cladospirone Bisepoxide

Abstract

Cladospirone bisepoxide, a fascinating fungal metabolite, has garnered significant interest within the scientific community due to its unique spirobisnaphthalene scaffold and promising antibiotic properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the polyketide origin of cladospirone bisepoxide, synthesizing established experimental evidence with expert insights into the underlying biosynthetic logic. Tailored for researchers, scientists, and drug development professionals, this document elucidates the key enzymatic steps, from the assembly of the polyketide backbone to the intricate tailoring reactions that forge the final complex architecture. We will delve into the experimental methodologies that have been pivotal in confirming its biosynthetic origins and outline the strategic approaches required to fully characterize the responsible gene cluster and its enzymatic machinery. This guide serves as a foundational resource for understanding and harnessing the biosynthetic potential of this remarkable natural product.

Introduction: The Enigmatic Architecture of a Fungal Antibiotic

Cladospirone bisepoxide is a secondary metabolite produced by the coelomycetous fungus Sphaeropsidales sp.[1] Its molecular structure is characterized by a highly functionalized spirobisnaphthalene core, featuring two epoxide rings that are crucial for its biological activity. The compound exhibits selective antibiotic activity against various bacteria and fungi, highlighting its potential as a lead for novel therapeutic agents.[1] Understanding the biosynthesis of such a complex molecule is not merely an academic exercise; it provides the fundamental knowledge required for bioengineering approaches to enhance its production, generate novel analogs with improved pharmacological profiles, and develop sustainable manufacturing processes.

The central hypothesis, now substantiated by robust experimental data, posits that the carbon skeleton of cladospirone bisepoxide is derived from the polyketide pathway.[3] Polyketides are a large and diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs).[4] These enzymatic assembly lines iteratively condense simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to construct a linear poly-β-keto chain, which then undergoes a series of modifications to yield the final, often complex, product.

The Polyketide Blueprint: Evidence and Hypothesized Biosynthetic Pathway

The definitive evidence for the polyketide origin of cladospirone bisepoxide comes from isotopic labeling studies.[3] These experiments are a cornerstone in the elucidation of biosynthetic pathways, allowing researchers to trace the metabolic fate of labeled precursors into the final natural product.

Isotopic Labeling: Tracing the Acetate Origins

The foundational experiments involved feeding ¹³C-labeled sodium acetate to cultures of the producing fungus, Sphaeropsidales sp.[3] Subsequent analysis of the isolated cladospirone bisepoxide using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy revealed a specific pattern of ¹³C incorporation, unequivocally demonstrating that both naphthalene units of the molecule are assembled from acetate precursors.[3] This confirmed that a PKS is responsible for constructing the fundamental carbon framework.

Further investigations using an ¹⁸O₂-enriched atmosphere have shown that the two epoxide oxygens are derived from molecular oxygen, indicating the involvement of oxygenase enzymes in the later stages of the biosynthetic pathway.[3]

A Putative Precursor and a Link to Melanin Biosynthesis

Research suggests that palmarumycin C₁₂, another spirobisnaphthalene, is a likely precursor to cladospirone bisepoxide.[3] This hypothesis is supported by the inhibition of cladospirone bisepoxide biosynthesis in the presence of tricyclazole, a known inhibitor of 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis.[3] This finding establishes a crucial link between the biosynthesis of cladospirone bisepoxide and the well-characterized DHN-melanin pathway, suggesting they may share common early intermediates derived from a polyketide precursor.

Hypothesized Biosynthetic Pathway

Based on the available evidence and established principles of fungal polyketide biosynthesis, a plausible pathway for the formation of cladospirone bisepoxide can be proposed. This pathway involves the action of a Type I PKS followed by a series of tailoring enzymes.

Diagram: Hypothesized Biosynthetic Pathway of Cladospirone Bisepoxide

Sources

- 1. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of cladospirone bisepoxide, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Note & Protocol: Fermentation and Production of Cladospirone Bisepoxide

Abstract

Cladospirone bisepoxide is a novel fungal metabolite belonging to the spirobisnaphthalene family, demonstrating significant and selective antibiotic properties against various bacteria and fungi.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation, production, isolation, and characterization of Cladospirone bisepoxide from Cladosporium species. The protocols detailed herein are synthesized from established scientific literature and provide a robust framework for achieving high-yield production and purification of this promising bioactive compound.

Introduction: The Significance of Cladospirone Bisepoxide

Fungi are a prolific source of chemically diverse and biologically active secondary metabolites.[2][3] The genus Cladosporium, one of the most common and widespread fungal genera, is a particularly rich source of novel natural products.[2][3][4] Cladospirone bisepoxide, a metabolite isolated from a coelomycete fungus, has garnered interest due to its selective antibiotic activity.[1] Its unique spirobisnaphthalene structure, derived from a polyketide biosynthetic pathway, presents a compelling scaffold for further drug development.[5] This application note outlines the essential methodologies to harness the biosynthetic capabilities of Cladosporium for the consistent and scalable production of Cladospirone bisepoxide.

The Producing Microorganism: Cladosporium Species

Cladospirone bisepoxide has been successfully isolated from a fungal strain identified as a coelomycete, with specific studies pointing to the genus Sphaeropsidales and more broadly, Cladosporium.[1][5] Cladosporium cladosporioides is a frequently encountered species within this genus.[4][6][7] These fungi are saprophytic and can be found in a wide range of terrestrial and marine environments.[2]

2.1. Strain Maintenance and Inoculum Preparation

A pure culture of a known Cladospirone bisepoxide-producing Cladosporium strain is fundamental to successful and reproducible fermentations.

Protocol 1: Cryopreservation and Revival of Cladosporium sp.

-

Cryopreservation:

-

Grow the Cladosporium strain on Potato Dextrose Agar (PDA) plates until sporulation is observed.

-

Harvest spores by gently scraping the agar surface with a sterile loop in the presence of a cryoprotectant solution (e.g., 15-25% glycerol in sterile water).

-

Dispense the spore suspension into cryovials.

-

Freeze the vials at -80°C for long-term storage.

-

-

Revival:

-

Rapidly thaw a cryovial in a 37°C water bath.

-

Aseptically transfer the contents to a fresh PDA plate.

-

Incubate at 25-28°C until sufficient mycelial growth is observed.

-

Protocol 2: Seed Culture Preparation

-

From a mature PDA plate, inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (see Table 1).

-

Incubate the flask at 28°C on a rotary shaker at 150 rpm for 72 hours.[8] This seed culture will be used to inoculate the production fermentation.

Fermentation for Cladospirone Bisepoxide Production

Optimization of fermentation media and conditions is critical for maximizing the yield of Cladospirone bisepoxide, with reported titers reaching up to 1.5 g/L in shake flasks and 1.16 g/L in bioreactors.[1]

3.1. Production Media Composition

The following table outlines a representative production medium. Researchers should note that media optimization is a critical step and may involve screening various carbon and nitrogen sources.

| Component | Concentration (g/L) | Purpose |

| Glucose | 20.0 | Carbon Source |

| Potato (infusion from) | 200.0 | Carbon, Nitrogen, and Vitamin Source |

| Tryptophan | 2.0 | Precursor/Elicitor |

| Deionized Water | to 1 L | Solvent |

| Table 1: Representative Production Medium Composition. This composition is based on media used for the cultivation of Cladosporium species for secondary metabolite production.[8] |

Protocol 3: Shake Flask Fermentation

-

Prepare the production medium (Table 1) and sterilize by autoclaving.

-

Inoculate 1 L Erlenmeyer flasks containing 200 mL of production medium with 10 mL of the seed culture (a 5% v/v inoculation).

-

Incubate the flasks at room temperature under static conditions for up to 60 days.[8] Note: While this is a static incubation, aeration can be a critical parameter to optimize.

-

Monitor the fermentation periodically for pH, glucose consumption, and Cladospirone bisepoxide production via analytical techniques like HPLC.

Protocol 4: Bioreactor Scale Fermentation

-

Prepare and sterilize the production medium in a suitable bioreactor.

-

Inoculate the bioreactor with the seed culture.

-

Maintain fermentation parameters such as temperature (25-28°C), pH (initial pH 5.5-6.5, can be monitored and controlled), and dissolved oxygen (can be controlled through agitation and aeration rates).

-

The fermentation can be run for a period of 7-14 days, with regular sampling to monitor growth and product formation.

Downstream Processing: Isolation and Purification

The isolation of Cladospirone bisepoxide is typically achieved through solvent extraction of the culture broth, followed by crystallization.[1]

Protocol 5: Extraction and Crystallization

-

Following fermentation, harvest the entire culture broth.

-

Perform a solvent extraction using an equal volume of ethyl acetate (EtOAc). Repeat the extraction three times to ensure complete recovery of the compound.[8]

-

Combine the organic (EtOAc) phases and evaporate the solvent under reduced pressure to yield a crude extract.[8]

-

The crude extract can be further purified by dissolving it in a minimal amount of a suitable solvent (e.g., methanol) and allowing it to crystallize. Further purification can be achieved through techniques like silica gel column chromatography or preparative HPLC.

Analytical Characterization

The identity and purity of the isolated Cladospirone bisepoxide should be confirmed using a combination of spectroscopic and chromatographic techniques.[9][10][11][12]

5.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the isolated compound and for quantification.

-

Method: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid. Detection can be performed using a Diode Array Detector (DAD) to obtain the UV spectrum of the compound.

5.2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition of the compound.

-

Method: High-resolution mass spectrometry (HRMS) coupled with an electrospray ionization (ESI) source can provide accurate mass data.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure of the compound.

-

Method: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹³C NMR was instrumental in confirming the polyketide origin of both naphthalene units in Cladospirone bisepoxide.[5]

Workflow and Pathway Visualizations

Caption: Overall workflow for the production of Cladospirone bisepoxide.

Caption: Simplified biosynthetic origin of Cladospirone bisepoxide.[5]

Conclusion

This application note provides a detailed and actionable guide for the fermentation, production, and characterization of Cladospirone bisepoxide. By following these protocols, researchers can reliably produce this valuable fungal metabolite for further investigation into its antibiotic properties and potential therapeutic applications. The key to high-yield production lies in the careful maintenance of the producing strain and the optimization of fermentation conditions.

References

-

Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of Cladospirone Bisepoxide, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098–1103. [Link]

-

Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153–157. [Link]

-

Molecules. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. MDPI. [Link]

-

Semantic Scholar. (2021). The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds. [Link]

-

ResearchGate. (2021). Structural Identification of Chemical Constituents from Scutellaria baicalensis by HPLC-ESI-MS/MS and NMR Spectroscopy. [Link]

-

National Institutes of Health. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. [Link]

-

MDPI. (2021). Cladosporium sp. Isolate as Fungal Plant Growth Promoting Agent. [Link]

-

Mold Library. (n.d.). Cladosporium cladosporioides Ecology, Morphology and Cultivation. [Link]

-

National Institutes of Health. (2021). Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1. [Link]

-

MDPI. (2022). An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides: Correlation of Antioxidant and Enzyme Inhibitory Activity with Chemical Composition by Multivariate Data Analysis. [Link]

-

ResearchGate. (2020). H-NMR Metabolomics and LC-MS Analysis to Determine Seasonal Variation in a Cosmeceutical Plant Leucosidea sericea. [Link]

-

Institut national de santé publique du Québec. (n.d.). Cladosporium cladosporioides. [Link]

-

National Institutes of Health. (n.d.). Cladosporium cladosporioides. [Link]

Sources

- 1. Production of cladospirone bisepoxide, a new fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. library.bustmold.com [library.bustmold.com]

- 5. Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inspq.qc.ca [inspq.qc.ca]

- 7. Cladosporium cladosporioides - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Cladospirone Bisepoxide in Antimicrobial Research

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Cladospirone Bisepoxide

Cladospirone bisepoxide is a fungal metabolite first isolated from a coelomycete fungus.[1] It belongs to the spirobisnaphthalene family of natural products, a class of compounds characterized by a unique structural feature where two naphthalene subunits are connected through a spiroketal bridge.[2] Many members of this family, including Cladospirone bisepoxide, have demonstrated significant and selective antibiotic activity against a range of bacteria and fungi, highlighting their potential as leads for novel antimicrobial drug discovery.[1]

The biosynthesis of Cladospirone bisepoxide proceeds through a polyketide pathway, a common route for the production of complex secondary metabolites in fungi.[3] This intricate molecular architecture, featuring two epoxide rings, is believed to be crucial for its biological activity. Understanding the antimicrobial potential of Cladospirone bisepoxide requires a systematic approach to characterize its spectrum of activity, potency, and mechanism of action. These application notes provide a comprehensive guide for researchers to explore the antimicrobial properties of this promising natural product.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

While the precise molecular targets of Cladospirone bisepoxide are yet to be fully elucidated, its structural similarity to other bioactive spirobisnaphthalenes and diepoxides offers clues to its potential mechanism of action. It is hypothesized that Cladospirone bisepoxide may exert its antimicrobial effects through one or more of the following mechanisms:

-

Membrane Disruption: The lipophilic nature of the naphthalene rings combined with the reactive epoxide groups may facilitate the insertion of the molecule into the microbial cell membrane. This could disrupt membrane integrity, leading to leakage of essential cellular components and ultimately cell death.[4]

-

Inhibition of Key Enzymes: The epoxide moieties are electrophilic and can react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition. This mechanism is observed in other natural product antibiotics.

-

DNA Interaction: Some spirobisnaphthalene compounds have been shown to interact with DNA, potentially interfering with replication and transcription processes.[3]

-

Disruption of Protein Synthesis: A related compound, Cladosporin, has been shown to inhibit protein synthesis in parasites, suggesting a similar mode of action could be at play for Cladospirone bisepoxide in bacteria and fungi.[5][6]

The following diagram illustrates a hypothetical signaling pathway disruption by Cladospirone bisepoxide, leading to microbial cell death.

Caption: Hypothetical mechanisms of antimicrobial action for Cladospirone bisepoxide.

Experimental Protocols for Antimicrobial Characterization

The following protocols provide a framework for the systematic evaluation of the antimicrobial properties of Cladospirone bisepoxide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol:

-

Preparation of Cladospirone Bisepoxide Stock Solution:

-

Dissolve Cladospirone bisepoxide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a final concentration of 10 mg/mL.

-

Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a working solution.

-

-

Preparation of Microbial Inoculum:

-

Culture the test microorganism overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.

-

-

Microplate Assay:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the working solution of Cladospirone bisepoxide to the first well of each row and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the diluted microbial inoculum to each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

-

Incubation and Reading:

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is the lowest concentration of Cladospirone bisepoxide at which no visible growth (turbidity) is observed.

-

| Parameter | Recommendation |

| Microorganism | Panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi. |

| Medium | Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi. |

| Inoculum Size | Approx. 5 x 10^5 CFU/mL. |

| Incubation | 37°C for 18-24h (bacteria); 35°C for 24-48h (yeast). |

| Endpoint | Lowest concentration with no visible growth. |

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Protocol:

-

Perform an MIC assay as described above.

-

Subculturing:

-

From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto an appropriate agar medium.

-

-

Incubation:

-

Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

-

-

Reading:

-

The MBC is the lowest concentration of Cladospirone bisepoxide that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

-

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

Protocol:

-

Prepare a bacterial or fungal suspension in the logarithmic phase of growth.

-

Expose the microorganisms to different concentrations of Cladospirone bisepoxide (e.g., 1x, 2x, and 4x the MIC).

-

At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).

-

Plot the log10 CFU/mL versus time to generate time-kill curves.

Anti-Biofilm Activity Assessment

Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics. The crystal violet assay is a common method to quantify biofilm formation.

Protocol:

-

Biofilm Formation:

-

Grow the test microorganism in a 96-well plate in a suitable medium to allow for biofilm formation (typically 24-48 hours).

-

-

Treatment:

-

Remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

-

Add fresh medium containing various concentrations of Cladospirone bisepoxide to the wells.

-

Incubate for a further 24 hours.

-

-

Staining:

-

Discard the medium, wash the wells with PBS, and fix the biofilm with methanol.

-

Stain the biofilm with a 0.1% crystal violet solution for 15 minutes.

-

-

Quantification:

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at a wavelength of 570-595 nm. A reduction in absorbance indicates anti-biofilm activity.

-

Caption: Workflow for MIC and MBC determination.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound against mammalian cells to assess its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Culture:

-

Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Expose the cells to various concentrations of Cladospirone bisepoxide for 24-48 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Reading:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and potential cytotoxicity.

-

Data Interpretation and Further Steps

The data generated from these assays will provide a comprehensive profile of the antimicrobial activity of Cladospirone bisepoxide.

| Assay | Primary Outcome | Interpretation |

| MIC | Potency against a range of microbes. | Low MIC values indicate high potency. |

| MBC | Bactericidal or bacteriostatic activity. | If MBC is close to MIC, the compound is likely bactericidal. |

| Time-Kill | Rate of microbial killing. | Provides insight into the dynamics of antimicrobial action. |

| Anti-Biofilm | Efficacy against microbial biofilms. | Important for activity against chronic infections. |

| Cytotoxicity | Safety profile against mammalian cells. | High IC50 values are desirable for a good therapeutic index. |

Further investigations should focus on elucidating the precise mechanism of action through techniques such as transcriptomics, proteomics, and target-based assays. In vivo efficacy studies in animal models of infection are also a critical next step in the drug development pipeline.

References

-

Zhou, L., Zhao, J., Shan, T., Cai, X., & Peng, Y. (2010). Spirobisnaphthalenes From Fungi and Their Biological Activities. Mini-Reviews in Medicinal Chemistry, 10(10), 977-989. [Link]

-

Petersen, F., Moerker, T., Vanzanella, F., & Peter, H. H. (1994). Production of Cladospirone Bisepoxide, a New Fungal Metabolite. The Journal of Antibiotics, 47(10), 1098-1103. [Link]

-

Bode, H. B., Wegner, B., & Zeeck, A. (2000). Biosynthesis of cladospirone bisepoxide, a member of the spirobisnaphthalene family. The Journal of Antibiotics, 53(2), 153-157. [Link]

-

Befurt, R., et al. (2019). Chemical and Biological Study of Cladosporin, an Antimicrobial Inhibitor: A Review. Natural Product Communications, 14(7). [Link]

-

Morvan, C., et al. (2000). Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the dermaseptin genes family. European Journal of Biochemistry, 267(11), 3519-3526. [Link]

-

Gao, Y., et al. (2021). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 26(18), 5549. [Link]

-

Gloer, J. B., et al. (1991). The preussomerins: novel antifungal metabolites from the coprophilous fungus Preussia isomera Cain. The Journal of Organic Chemistry, 56(15), 4779-4781. [Link]

-

Ragot, J. P., et al. (2000). A Novel Route to Preussomerins via 2-arylacetal Anions. Organic Letters, 2(11), 1613-1616. [Link]

-

Peters, P., et al. (1999). In vitro and in vivo antibacterial activities of a novel glycylcycline, the 9-t-butylglycylamido derivative of minocycline (GAR-936). Antimicrobial Agents and Chemotherapy, 43(4), 738-744. [Link]

-

Tsuge, N., et al. (1999). Novel antibiotics pyrisulfoxin A and B produced by Streptomyces californicus. The Journal of Antibiotics, 52(5), 505-507. [Link]

-

Silva, L. N., et al. (2011). A folding-dependent mechanism of antimicrobial peptide resistance to degradation unveiled by solution structure of distinctin. The Journal of Biological Chemistry, 286(36), 31212-31219. [Link]

-

Cotelle, P., & Williams, D. H. (1996). Unified route to the palmarumycin and preussomerin natural products. Enantioselective synthesis of (-)-preussomerin G. Journal of the American Chemical Society, 118(43), 10750-10751. [Link]

-

Taylor, R. J. K., et al. (2004). A versatile, non-biomimetic route to the preussomerins: syntheses of (+/-)-preussomerins F, K and L. Organic & Biomolecular Chemistry, 2(17), 2429-2431. [Link]

-

Zazopoulos, E., et al. (2024). Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases. Angewandte Chemie International Edition, e202401979. [Link]

-

Qu, F., et al. (2022). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 27(21), 7247. [Link]

-

Ben-Shushan, G., et al. (2019). Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins. Microorganisms, 7(10), 476. [Link]

-

Malhão, F., et al. (2022). Effects and Mechanisms of Action of Preussin, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures. Marine Drugs, 20(11), 696. [Link]

-

Real examples of Graphviz. (2021). DevTools Daily. [Link]

-

Drawing Flow Diagrams with GraphViz. (2011). LornaJane. [Link]

-